(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine
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Overview
Description
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine is a chiral amine compound with a methoxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to obtain the desired enantiomer. Another approach is the asymmetric hydrogenation of the corresponding imine or oxime. The reaction conditions typically involve the use of catalysts such as rhodium or ruthenium complexes, along with hydrogen gas under controlled pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding ketone or aldehyde, while reduction may produce various amine derivatives.
Scientific Research Applications
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Mechanism of Action
The mechanism of action of (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-(Methoxy)phenyl]propan-1-amine: Similar structure but lacks the methoxymethyl group.
(2S)-2-[3-(Methyl)phenyl]propan-1-amine: Similar structure but lacks the methoxymethyl group and has a methyl group instead.
(2S)-2-[3-(Hydroxymethyl)phenyl]propan-1-amine: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[3-(methoxymethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(7-12)11-5-3-4-10(6-11)8-13-2/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSSAVKJBVFQD-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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